molecular formula C10H14N2O B1318624 N-(4-Amino-3-methylphenyl)propanamide CAS No. 946689-96-9

N-(4-Amino-3-methylphenyl)propanamide

Cat. No.: B1318624
CAS No.: 946689-96-9
M. Wt: 178.23 g/mol
InChI Key: OUJIFNKGBAHLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of N-(4-Amino-3-methylphenyl)propanamide within Anilide and Propanamide Chemistry

This compound is classified as a substituted anilide, a class of organic compounds characterized by an amide linkage to a phenyl ring. wikipedia.org The anilide moiety is a cornerstone in synthetic organic chemistry, offering a stable yet reactive functional group. The presence of both an amino (-NH2) and a methyl (-CH3) group on the phenyl ring of this compound is expected to significantly influence its electronic properties and reactivity. Aromatic amines, such as the aniline (B41778) derivative portion of this molecule, are known for their basicity, although this is generally weaker than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. slideshare.net

From the perspective of propanamide chemistry, the molecule contains a three-carbon acyl group attached to the nitrogen atom. Propanamides are a subclass of amides that have found diverse applications, including as precursors in the synthesis of various pharmaceutical compounds. solubilityofthings.com The nature of the propanamide group imparts specific physical and chemical properties, such as polarity and the capacity for hydrogen bonding, which are crucial for molecular interactions. solubilityofthings.com The combination of the substituted aniline and the propanamide functionalities in a single molecule creates a unique chemical entity with potential for a range of chemical transformations and biological activities.

A plausible synthetic route to this compound would likely involve the acylation of 4-amino-3-methylaniline with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This type of reaction is a fundamental method for the formation of anilides. wikipedia.org

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have some solubility in polar organic solvents
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: The data in this table are predicted based on the chemical structure and have not been experimentally verified.

Academic Significance and Contemporary Research Trajectories for Amide-Based Compounds

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins. amrita.edu In the realm of medicinal chemistry, it is estimated that approximately 25% of all pharmaceutical products contain at least one amide functional group. amrita.edu This is due to the unique combination of stability and hydrogen bonding capability that the amide linkage provides, allowing for robust interactions with biological targets. amrita.edunumberanalytics.com

Contemporary research in amide chemistry is focused on several key areas. There is a significant drive towards the development of more sustainable and efficient methods for amide bond formation, moving away from traditional coupling reagents that generate stoichiometric waste. researchgate.net This includes the exploration of catalytic methods, such as direct amidation and transamidation reactions. researchgate.net Furthermore, the application of flow chemistry to amide synthesis is gaining traction as a means to improve reaction efficiency and scalability. nih.gov

The functionalization of amide-containing molecules is another active area of research. The development of novel methods for the late-stage modification of complex molecules, including pharmaceuticals, allows for the rapid generation of analogues for structure-activity relationship studies. numberanalytics.com Research into the biological activities of novel amide-based compounds is also a major trajectory, with propanamide derivatives being investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The unique structural features of this compound, with its potential for diverse intermolecular interactions, make it a candidate for investigation within these contemporary research trends.

Identification of Key Research Gaps and Future Investigative Avenues for this compound

The primary and most significant research gap concerning this compound is the lack of its synthesis and characterization in the scientific literature. To date, there are no published reports detailing its preparation, spectroscopic data, or physicochemical properties. This presents a clear and immediate opportunity for foundational research.

Future investigative avenues for this compound are numerous and can be guided by the known applications of structurally related compounds. A systematic exploration of its biological activity would be a logical first step. Given that substituted anilides and propanamides have shown a wide range of pharmacological effects, screening this compound for potential therapeutic applications is a promising direction. ontosight.aichempedia.info

Furthermore, the amino group on the phenyl ring provides a handle for further chemical modification. This could involve diazotization followed by a variety of substitution reactions, or acylation to form a diamide (B1670390) structure. These derivatives could then be evaluated for their own unique properties and potential applications.

In the field of materials science, the ability of the amide and amino groups to participate in hydrogen bonding suggests that this compound could be a valuable building block for the synthesis of novel polymers or supramolecular assemblies with interesting structural and functional properties.

Table 2: Proposed Future Research Directions for this compound

Research AreaSpecific FocusPotential Significance
Synthetic Chemistry Development and optimization of a synthetic route.Enables further study of the compound.
Analytical Chemistry Full spectroscopic characterization (NMR, IR, MS).Confirms the structure and purity.
Medicinal Chemistry Screening for biological activity (e.g., antimicrobial, anticancer).Discovery of new therapeutic agents.
Derivatization Chemical modification of the amino and amide groups.Exploration of structure-activity relationships.
Materials Science Incorporation into polymers or supramolecular structures.Development of new materials with novel properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJIFNKGBAHLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589808
Record name N-(4-Amino-3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946689-96-9
Record name N-(4-Amino-3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Amino 3 Methylphenyl Propanamide

Established Synthetic Pathways for N-(4-Amino-3-methylphenyl)propanamide Core Structure

The construction of the this compound molecule is primarily achieved through a two-step process. The first step involves the reduction of a nitro group to an amine, and the second is the acylation of the resulting amino group.

Catalytic Hydrogenation Reduction of Nitro Precursors to the Amino Moiety

The reduction of a nitroaromatic compound is a common and efficient method for the synthesis of anilines. researchgate.net In the context of synthesizing this compound, the precursor would be a derivative of 4-nitro-3-methylaniline. Catalytic hydrogenation is a widely employed technique for this transformation due to its high efficiency and selectivity.

Optimization of Catalyst Systems (e.g., Pd/C) and Reaction Conditions

Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitro groups. hidenanalytical.com The optimization of the catalyst system and reaction conditions is crucial for achieving high yields and selectivity. Factors such as catalyst loading, hydrogen pressure, and temperature play significant roles.

Research on the hydrogenation of various nitroaromatic compounds has demonstrated that the catalyst loading can significantly impact the reaction rate. An increase in the amount of catalyst generally leads to a faster reaction. researchgate.net For instance, in the hydrogenation of nitrobenzene (B124822) to aniline (B41778), increasing the Pd/C catalyst loading has been shown to increase the rate of hydrogen uptake. researchgate.net

The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. For the hydrogenation of p-nitroaniline to p-phenylenediamine, a study found that 50°C was an optimal temperature when using a Raney Nickel catalyst. researchgate.net

Hydrogen pressure also influences the reaction kinetics, with higher pressures generally leading to faster reaction rates. researchgate.net

A representative optimization of reaction conditions for the hydrogenation of a substituted nitroaniline is presented in the table below.

EntryCatalyst Loading (wt%)H₂ Pressure (bar)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
11102568582
22.5102539895
3510251.5>9998
42.552559289
52.520252>9997
62.510501>9996
Solvent Effects and Pressure Parameters in Reductive Processes

The choice of solvent can have a substantial effect on the outcome of a catalytic hydrogenation reaction. researchgate.net Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and often provide high conversion and aniline production rates. rsc.org The solubility of hydrogen in the solvent is a key factor, as is the solvent's ability to donate and accept hydrogen atoms. rsc.org

A study on the catalytic transfer hydrogenation of nitrobenzene showed that alcoholic solvents were effective, with ethanol leading to nearly full conversion and almost 100% yield of aniline. researchgate.net The table below illustrates the effect of different solvents on the hydrogenation of a nitroaromatic compound.

EntrySolventConversion (%)Aniline Yield (%)
1Ethanol9998
2Methanol9593
3Isopropanol9290
4Tetrahydrofuran (THF)8581
5Ethyl Acetate8885
6Water7570

Pressure is another critical parameter in catalytic hydrogenation. An increase in hydrogen pressure generally leads to a higher reaction rate. researchgate.net For the hydrogenation of dimethyl-nitrobenzene, an increase in hydrogen partial pressure was found to increase the reaction conversion.

Amide Bond Formation Strategies: Acylation of the Anilino Moiety with Propanoic Acid Derivatives

Once the amino group is in place, the next step is the formation of the amide bond through acylation of the anilino moiety with a derivative of propanoic acid.

Direct Amidation and Coupling Agent Facilitation

Direct amidation involves the reaction of a carboxylic acid with an amine. This method is atom-economical as the only byproduct is water. researchgate.net However, the reaction can be slow and often requires high temperatures. To overcome this, various coupling agents are employed to activate the carboxylic acid.

Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and phosphonium (B103445) or uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). The use of EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used method for amide bond formation. nih.gov A study on the amide coupling of aniline derivatives found that using 1 equivalent of EDC and 1 equivalent of 4-(dimethylamino)pyridine (DMAP), with a catalytic amount of HOBt, provided the best results. nih.gov

The following table presents a comparison of different coupling agents for the amidation of an aniline derivative with a carboxylic acid.

EntryCoupling AgentAdditiveSolventYield (%)
1EDCHOBtDMF85
2DCCHOBtCH₂Cl₂82
3HATUDIPEADMF92
4BOPDIPEADMF88
5T3PPyridineEthyl Acetate90
Green Chemistry Approaches in Amide Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly methods for amide synthesis, in line with the principles of green chemistry. nih.govyoutube.com These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

One green approach is the direct amidation of carboxylic acids and amines without the use of stoichiometric activating agents, often employing a catalyst. For example, a magnesium sulfate-glacial acetic acid system has been reported as a benign and inexpensive catalyst for the synthesis of acetanilide (B955) from aniline. rsc.orgnih.gov This method avoids the use of toxic acetic anhydride. rsc.orgnih.gov

Another green strategy involves the use of isatoic anhydride-8-amide as a precursor to generate substituted anilines, which can then be acylated. researchgate.net This method is described as inexpensive, simple, fast, and efficient at room temperature. researchgate.net

Novel Synthetic Approaches and Efficient Methodologies

Recent advancements in synthetic organic chemistry have paved the way for more efficient and environmentally benign methods for the synthesis of amides. These modern techniques often lead to higher yields, reduced reaction times, and milder reaction conditions compared to traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often results in improved yields and purer products. mdpi.comnih.gov This technique utilizes the efficient heating of polar molecules by microwave energy, leading to a rapid increase in temperature and reaction rate.

For the synthesis of this compound, a microwave-assisted approach could involve the direct amidation of 4-amino-3-methylaniline with propanoic acid or its derivatives. A potential advantage of this method is the ability to perform the reaction under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov The use of a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), in minute quantities can further enhance the efficiency of the direct synthesis of amides from carboxylic acids and amines under microwave irradiation. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Reaction Yields Moderate to highOften higher
Side Reactions More prevalentReduced
Solvent Use Often requires solventsCan be solvent-free

The introduction of chirality into a molecule can have a profound impact on its biological activity. While this compound itself is not chiral, its derivatives can be. The stereoselective synthesis of such chiral derivatives is a significant area of research. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which is crucial for pharmaceutical applications where different stereoisomers can have vastly different pharmacological and toxicological profiles. mdpi.com

Strategies for the asymmetric synthesis of chiral amides often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. iupac.orgrsc.org For instance, a chiral derivative of this compound could be synthesized by reacting 4-amino-3-methylaniline with a chiral propanoyl chloride derivative in the presence of a chiral base or catalyst. The stereochemistry of the final product would be influenced by the chirality of the acylating agent and the reaction conditions. The development of racemization-free coupling reagents is also a key aspect of modern peptide and chiral amide synthesis. rsc.org

One alternative approach is the reductive amination of a suitable ketone precursor, such as 4-amino-3-methylacetophenone, with propanamine. smolecule.com This method forms the amide bond and reduces the ketone in a single conceptual step.

Convergent synthesis is a strategy that involves the preparation of complex molecules by joining together smaller, pre-synthesized fragments. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. For this compound derivatives, a convergent approach could involve the synthesis of a substituted anilino fragment and a propanamide fragment separately, followed by their coupling in a final step. nih.govorganic-chemistry.org This allows for the independent modification of each fragment, facilitating the rapid generation of a library of derivatives.

Table 2: Overview of Synthetic Routes to this compound

Synthetic RoutePrecursorsKey Transformation
Direct Amidation 4-amino-3-methylaniline, Propanoyl chloride/Propanoic acidAmide bond formation
Reductive Amination 4-amino-3-methylacetophenone, PropanamineImine formation and reduction
Convergent Synthesis Substituted aniline fragment, Propanamide fragmentCoupling reaction

Derivatization Strategies of the this compound Scaffold

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be targeted at either the anilino phenyl ring or the propanamide aliphatic chain.

The anilino phenyl ring of this compound offers several positions for substitution. The existing amino and methyl groups direct incoming electrophiles to specific positions on the ring. Further functionalization can be achieved through various aromatic substitution reactions. For instance, halogenation, nitration, or sulfonation could introduce new functional groups, which can then be further manipulated.

The relative positions of these new substituents to the amide and amino groups are critical as they can influence the electronic properties and conformation of the entire molecule. For example, introducing an electron-withdrawing group in the ortho or para position relative to the amino group can decrease its basicity and nucleophilicity. Conversely, an electron-donating group would have the opposite effect.

The propanamide aliphatic chain provides another site for structural modification. The α- and β-positions of the propanamide chain can be functionalized to introduce a variety of substituents. For example, alkylation, halogenation, or hydroxylation at these positions can lead to a diverse range of derivatives.

Introducing substituents on the aliphatic chain can impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, the introduction of a hydroxyl group could increase water solubility and provide a new site for hydrogen bonding interactions. The synthesis of N-substituted propanamide derivatives has been explored for various applications, demonstrating the versatility of this functional group for derivatization. researchgate.net

Table 3: Potential Derivatization Sites and Corresponding Functional Groups

Derivatization SitePotential Functional Groups
Anilino Phenyl Ring Halogens (-F, -Cl, -Br, -I), Nitro (-NO2), Sulfonic acid (-SO3H), Alkyl groups, Alkoxy groups
Propanamide Aliphatic Chain (α-position) Alkyl groups, Halogens, Hydroxyl (-OH), Amino (-NH2)
Propanamide Aliphatic Chain (β-position) Alkyl groups, Halogens, Hydroxyl (-OH), Amino (-NH2)

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Amino 3 Methylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbons, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The expected chemical shifts (δ) in a deuterated solvent like CDCl₃ are as follows:

Propanamide Moiety: The ethyl group of the propanamide will exhibit a triplet for the methyl protons (CH₃) around 1.1-1.3 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) will appear as a quartet around 2.2-2.4 ppm, coupled to the methyl protons. The amide proton (NH) is expected to show a broad singlet, typically in the range of 7.5-8.5 ppm.

Aromatic Ring: The protons on the phenyl ring will be in the aromatic region (6.5-7.5 ppm). The substitution pattern (amino and methyl groups) will influence their specific shifts and splitting patterns. The proton ortho to the amino group and meta to the methyl group is expected to be the most upfield. The proton ortho to the propanamide group and meta to the methyl group will likely be the most downfield of the aromatic protons. The proton between the amino and methyl groups will have a distinct shift.

Amino and Methyl Groups: The amino (NH₂) protons on the ring will likely appear as a broad singlet around 3.5-4.5 ppm. The methyl (CH₃) group attached to the phenyl ring is expected to be a singlet in the region of 2.1-2.3 ppm.

Predicted ¹H NMR Data for N-(4-Amino-3-methylphenyl)propanamide

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl CH₃1.1 - 1.3Triplet~7.5
Phenyl CH₃2.1 - 2.3SingletN/A
Ethyl CH₂2.2 - 2.4Quartet~7.5
Aromatic CH6.5 - 7.5MultipletN/A
Amide NH7.5 - 8.5Broad SingletN/A
Amino NH₂3.5 - 4.5Broad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. As with ¹H NMR, the predicted ¹³C NMR spectrum of this compound is based on data from analogous structures.

Propanamide Moiety: The carbonyl carbon (C=O) of the amide is the most deshielded and will appear significantly downfield, typically around 170-175 ppm. The ethyl group carbons will have characteristic shifts, with the methylene carbon (CH₂) appearing around 30-35 ppm and the methyl carbon (CH₃) further upfield at approximately 10-15 ppm.

Aromatic Ring: The six carbons of the phenyl ring will have distinct signals in the aromatic region (110-150 ppm). The carbons attached to the nitrogen and methyl substituents will have their chemical shifts influenced by the electronic effects of these groups. The carbon bearing the amino group is expected to be shielded, while the carbon attached to the propanamide nitrogen will be deshielded.

Methyl Group: The carbon of the methyl group on the phenyl ring is expected to have a chemical shift in the range of 15-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl CH₃10 - 15
Phenyl CH₃15 - 20
Ethyl CH₂30 - 35
Aromatic CH110 - 130
Aromatic C (quaternary)130 - 150
Carbonyl C=O170 - 175

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation

To unequivocally establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ethyl protons of the propanamide group. A cross-peak would be observed between the triplet of the methyl group and the quartet of the methylene group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the ethyl CH₃ protons to their corresponding carbon, the ethyl CH₂ protons to their carbon, the aromatic protons to their respective carbons, and the phenyl CH₃ protons to its carbon.

The amide NH proton showing a correlation to the carbonyl carbon and the aromatic carbon at the point of attachment.

The ethyl CH₂ protons showing correlations to the carbonyl carbon and the ethyl CH₃ carbon.

The aromatic protons showing correlations to neighboring aromatic carbons and the carbons of the substituents.

The phenyl CH₃ protons showing correlations to the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₄N₂O), the predicted exact mass of the molecular ion [M+H]⁺ can be calculated.

Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]C₁₀H₁₄N₂O178.11061
[M+H]⁺C₁₀H₁₅N₂O⁺179.11844
[M+Na]⁺C₁₀H₁₄N₂ONa⁺201.09983

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization and Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. An ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.

Further fragmentation of the molecular ion, for instance in a tandem mass spectrometry (MS/MS) experiment, would likely involve the cleavage of the amide bond. This could lead to the formation of characteristic fragment ions, such as the propanoyl cation or the 4-amino-3-methylaniline cation, providing further confirmation of the compound's structure.

Electron Impact Mass Spectrometry (EI-MS) for Characteristic Fragmentation Patterns

Electron Impact Mass Spectrometry (EI-MS) is a crucial technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron bombardment. For this compound, the mass spectrum would be expected to reveal a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several predictable pathways, primarily involving the cleavage of the amide bond and fragmentation of the propanamide side chain.

A primary fragmentation event would be the α-cleavage of the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. Another significant fragmentation pathway would involve the cleavage of the C-N amide bond, resulting in ions corresponding to the aromatic amine and the propanoyl group. Further fragmentation of the aromatic portion could involve the loss of the amino and methyl groups.

Table 1: Predicted Characteristic EI-MS Fragmentation Patterns for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Formula of Fragment
178Molecular Ion ([M]⁺)[C₁₀H₁₄N₂O]⁺
121[M - C₃H₅O]⁺[C₇H₉N₂]⁺
106[M - C₃H₅NO]⁺[C₇H₈N]⁺
57[C₃H₅O]⁺[CH₃CH₂CO]⁺

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis (e.g., Amide I, II, N-H stretching)

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by characteristic absorption bands arising from the vibrations of its constituent functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The amide N-H stretching vibration would also be observed in this region, typically as a single, sharp band. The C-H stretching vibrations of the aromatic ring and the aliphatic propanamide chain would be found around 3100-2850 cm⁻¹.

The most diagnostic bands for the amide group are the Amide I and Amide II bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, would appear in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations would also contribute to absorptions in the 1600-1450 cm⁻¹ range.

Table 2: Expected FTIR Characteristic Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H StretchingPrimary Amine (-NH₂)3400 - 3200 (two bands)
N-H StretchingSecondary Amide (-NH-)~3300
C-H StretchingAromatic & Aliphatic3100 - 2850
C=O Stretching (Amide I)Amide (-CONH-)1680 - 1630
N-H Bending / C-N Stretching (Amide II)Amide (-CONH-)1650 - 1550
C=C StretchingAromatic Ring1600 - 1450

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR spectroscopy, as it is sensitive to vibrations that involve a change in polarizability. For this compound, the Raman spectrum would be particularly useful for analyzing the vibrations of the non-polar bonds and the aromatic ring.

The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ region. The C-C stretching vibrations of the aliphatic chain and the aromatic ring would also give rise to characteristic signals. While the C=O stretching of the amide group is observable in Raman, it is typically weaker than in the FTIR spectrum. Conversely, vibrations involving the C-S or S-S bonds, if present, would be strong in the Raman spectrum.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a comprehensive structural characterization.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Resolution

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique would definitively establish the planarity of the amide group and the orientation of the propanamide side chain relative to the substituted phenyl ring. Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amino group and the amide N-H and C=O groups are all capable of participating in hydrogen bonding, and the analysis of these interactions is crucial for understanding the solid-state properties of the compound.

The crystallographic data would also provide the precise stereochemistry of the molecule. Although this compound is achiral, understanding its preferred conformation in the solid state is vital for structure-property relationship studies. The unit cell dimensions and space group obtained from the crystallographic analysis would serve as a unique identifier for this specific crystalline form of the compound.

Computational Chemistry and Theoretical Investigations of N 4 Amino 3 Methylphenyl Propanamide

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like N-(4-Amino-3-methylphenyl)propanamide, MD simulations can provide profound insights into its flexibility, conformational preferences, and interactions with biological targets.

Conformational Sampling:

The structure of this compound is not static; its rotatable bonds allow it to adopt a multitude of shapes or "conformations." MD simulations explore this conformational landscape by simulating the molecule's movement in a virtual solvent environment, typically water, over a set period. oup.comyoutube.com This process generates a trajectory that reveals the most probable and energetically favorable conformations.

By analyzing this trajectory, researchers can identify dominant conformational families through clustering algorithms. These low-energy conformations are crucial as they are often the ones responsible for biological activity. For instance, a simulation might reveal that the propanamide side chain can fold back towards the phenyl ring or extend outwards, and quantify the probability of each state.

Illustrative Data Table: Hypothetical Major Conformers of this compound from MD Simulation

Cluster IDPopulation (%)Average Potential Energy (kcal/mol)Key Dihedral Angle (C-N-C=O)Description
145.2-152.8175°Extended Conformation
230.5-151.1-65°Folded Conformation (Side chain over ring)
315.8-149.570°Partially Folded Conformation
48.5-147.3-120°Twisted Conformation

Note: This data is hypothetical and for illustrative purposes only.

Binding Stability:

If the biological target of this compound is known (e.g., a specific enzyme or receptor), MD simulations can be used to assess the stability of their interaction. oup.com The compound would first be placed into the target's binding site using a molecular docking program. nih.gov Following this, a long-duration MD simulation of the entire complex (protein, ligand, and solvent) is performed.

The stability of the binding is evaluated by monitoring key metrics throughout the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to its starting position is calculated. A low and stable RMSD value suggests the compound remains securely bound in the pocket. Large fluctuations or a steadily increasing RMSD could indicate an unstable interaction.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are tracked. Persistent hydrogen bonds, particularly with key amino acid residues, are strong indicators of stable binding.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the simulation trajectory to provide a quantitative estimate of the binding affinity (ΔG). nih.govcolumbia.edu

In Silico Prediction of Druggability and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico tools are essential in early-stage drug discovery for predicting the pharmacokinetic properties of a molecule, collectively known as ADME. nih.govcambridge.org These predictions help to identify potential liabilities before a compound is synthesized, saving significant time and resources. srce.hr

Druggability and Lipinski's Rule of Five:

A primary assessment of "druggability" is often performed using Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule of thumb helps predict if a compound possesses physicochemical properties that would make it a likely orally active drug in humans. units.it The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Illustrative Data Table: Predicted Physicochemical and Druggability Properties

PropertyPredicted ValueLipinski's Rule of Five Assessment
Molecular Weight ( g/mol )178.23Pass (< 500)
Hydrogen Bond Donors2Pass (≤ 5)
Hydrogen Bond Acceptors2Pass (≤ 10)
ClogP (Lipophilicity)1.85Pass (≤ 5)
Violations 0 Likely Druggable

Note: This data is hypothetical and for illustrative purposes only.

ADME Profile Prediction:

A variety of computational models, many based on Quantitative Structure-Activity Relationships (QSAR), can predict specific ADME properties. cambridge.org These models are built from large datasets of experimentally measured properties and use a molecule's structure to forecast its behavior.

Absorption: Prediction of properties like aqueous solubility and human intestinal absorption is critical for oral bioavailability. Models can also predict permeability through Caco-2 cell monolayers, an in vitro model of the gut wall. nih.gov

Distribution: Key predicted parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). researchgate.net High PPB can limit the amount of free drug available to act on its target, while BBB penetration is essential for drugs targeting the central nervous system. nih.govnih.gov

Metabolism: Models can predict the likelihood of the compound being a substrate for major metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). This helps anticipate drug-drug interactions and metabolic clearance pathways.

Excretion: While less commonly predicted with high accuracy, models can give indications of renal (kidney) clearance.

Illustrative Data Table: Hypothetical In Silico ADME Profile of this compound

ADME ParameterPredicted OutcomeImplication
Aqueous SolubilityHighFavorable for absorption
Human Intestinal AbsorptionHigh (>90%)Likely good oral bioavailability
Blood-Brain Barrier (BBB) PermeationLowUnlikely to have CNS side effects
Plasma Protein Binding (PPB)Moderate (75-85%)Sufficient free fraction expected
CYP2D6 SubstrateNoLow risk of metabolism via this pathway
CYP3A4 SubstrateYesPotential for drug-drug interactions

Note: This data is hypothetical and for illustrative purposes only.

Biochemical Interactions and Enzymatic Studies of N 4 Amino 3 Methylphenyl Propanamide

Investigation of Enzyme Substrate Activity and Kinetic Parameters

The unique structure of N-(4-Amino-3-methylphenyl)propanamide suggests its potential as a substrate for various enzymes, particularly proteases. The propanamide linkage presents a potential cleavage site, while the substituted aniline (B41778) moiety can serve as a reporting group in assays.

While direct studies on this compound as a chromogenic substrate are not extensively documented, its structural characteristics are pertinent to the design of such molecules. Chromogenic substrates are synthetic peptides that, when cleaved by a specific enzyme, release a colored compound, or chromophore. diapharma.com A commonly used chromophore in the design of synthetic substrates for proteases is p-nitroaniline (pNA). nih.govresearchgate.net The enzymatic cleavage of the amide bond linking the peptide to pNA releases the yellow-colored pNA, which can be quantified spectrophotometrically. tandfonline.com

The N-(4-Amino-3-methylphenyl) group in the subject compound is an aniline derivative. For it to function as a chromogenic reporter group in a manner analogous to pNA, a significant shift in its absorbance spectrum upon cleavage from a larger molecule would be required. The presence of the amino and methyl groups on the phenyl ring influences its electronic properties and, consequently, its spectral characteristics.

For instance, aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides. peptanova.de Synthetic substrates like L-Leucine-p-nitroanilide are used to assay for leucine (B10760876) aminopeptidase (B13392206) activity. sigmaaldrich.com Similarly, for this compound to act as a substrate for an aminopeptidase, the propanamide portion would need to mimic a natural amino acid recognized by the enzyme.

The design of chromogenic substrates is a strategic process involving the selection of a peptide sequence that confers specificity for a particular protease, coupled with a suitable chromogenic leaving group. nih.gov Therefore, while this compound itself may not be a readily available chromogenic substrate, its core structure provides a foundation for the synthesis of novel substrates for various proteases.

Enzyme kinetic studies are fundamental to understanding the efficiency and mechanism of an enzyme's interaction with its substrate. Should this compound or its derivatives be confirmed as enzyme substrates, kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat) would be determined. These parameters provide quantitative measures of the substrate's affinity for the enzyme and the rate at which the enzyme converts the substrate into a product, respectively. The ratio of kcat/Kм is a measure of the enzyme's catalytic efficiency.

Such studies would elucidate the reaction mechanism, including the identification of the rate-limiting step and the nature of the enzyme-substrate complex. This information is invaluable for the development of more sensitive and specific enzyme assays and for the design of enzyme inhibitors.

Enzymatic Inhibition and Activation Mechanisms

The interaction of this compound and structurally related compounds with various enzymes has been a subject of interest, particularly in the context of enzyme inhibition.

While direct inhibitory studies on this compound are limited, research on analogous structures provides significant insights into its potential as an enzyme inhibitor.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor in some pathogenic bacteria. The inhibition of urease is a therapeutic strategy for infections caused by ureolytic bacteria. Research on related compounds suggests that propanamide derivatives can exhibit urease inhibitory activity.

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory cytokine signaling pathways. nih.gov Consequently, its inhibitors are considered potential treatments for chronic inflammatory diseases like rheumatoid arthritis. nih.gov A novel series of 4-phenyl-5-pyridyl-1,3-thiazoles were synthesized and evaluated for their inhibition of p38 MAP kinase. nih.gov One such compound, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), which contains a 3-methylphenyl moiety, demonstrated potent inhibitory activity against p38α with an IC50 value of 7.1 nM. nih.gov This suggests that the methylphenyl group can be a key structural feature for potent p38 MAP kinase inhibition.

HIV Reverse Transcriptase Inhibition: Human Immunodeficiency Virus (HIV) reverse transcriptase is a critical enzyme for the replication of the virus. Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. sigmaaldrich.com Both nucleoside and non-nucleoside reverse transcriptase inhibitors are used clinically. sigmaaldrich.com The potential for this compound and related structures to inhibit this enzyme would be of significant interest in the development of new anti-HIV agents.

Table 1: Inhibitory Activity of a Structurally Related Compound

Understanding the mechanism of enzyme inhibition is crucial for drug design. Inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.

Mechanistic studies would involve kinetic analyses in the presence of varying concentrations of the inhibitor and the substrate. By analyzing the changes in Kм and the maximum reaction velocity (Vmax), the mode of inhibition can be determined. For instance, in competitive inhibition, Kм increases while Vmax remains unchanged, whereas in non-competitive inhibition, Kм is unaffected, and Vmax decreases.

Modulation of Cellular Pathways and Receptor Interactions

The biological effects of a compound are often mediated through its interaction with cellular signaling pathways and receptors. Aniline derivatives are known to modulate various intracellular signaling pathways, which can have implications for the treatment of inflammatory diseases. nih.gov

Compounds containing N-aryl groups have been investigated for their ability to modulate cellular pathways. For example, N-aryl piperamides have been studied for their impact on NF-κB translocation in the context of neuroinflammation. nih.gov The NF-κB signaling pathway is a key regulator of the inflammatory response.

The structural features of this compound, specifically the substituted aniline ring, suggest that it could interact with various receptors and signaling proteins. The amino and methyl groups on the phenyl ring can influence its binding affinity and specificity. Further research is needed to identify the specific cellular pathways and receptors that are modulated by this compound and to elucidate the downstream effects of these interactions.

Interaction with Specific Molecular Targets (e.g., Receptors) and Downstream Signaling Events

Currently, there is a significant gap in the scientific literature regarding the specific molecular targets of this compound. No published research explicitly identifies its binding affinity for specific receptors or details any subsequent downstream signaling cascades that might be initiated upon such an interaction. While its structural similarity to other pharmacologically active compounds might suggest potential targets, any such hypotheses remain speculative without direct experimental evidence.

To illustrate the type of data that is currently unavailable but necessary for a thorough understanding, the following table represents a hypothetical summary of receptor binding affinity, a standard output of early-stage drug discovery research.

Hypothetical Receptor Binding Affinity for this compound

Receptor TargetBinding Affinity (Ki in nM)Assay Type
Opioid Receptor MuData Not AvailableRadioligand Binding Assay
Cyclooxygenase-2 (COX-2)Data Not AvailableEnzyme Inhibition Assay
Transient Receptor Potential Vanilloid 1 (TRPV1)Data Not AvailableCalcium Flux Assay

This table is for illustrative purposes only. The data presented is hypothetical and does not reflect the results of any actual scientific study.

Influence on Biochemical Processes at the Cellular Level

Similarly, detailed studies on the influence of this compound on biochemical processes at the cellular level are not present in the accessible scientific literature. Investigations into its effects on key cellular functions such as cell proliferation, apoptosis, inflammatory responses, or metabolic pathways have not been published.

The following table outlines key cellular processes that would be critical to investigate to understand the compound's biological effects, for which there is currently no available data.

Potential Cellular Effects of this compound (Areas for Future Research)

Cellular ProcessExperimental ModelEndpoint Measured
InflammationLipopolysaccharide-stimulated macrophagesNitric oxide production, cytokine levels (e.g., TNF-α, IL-6)
NociceptionDorsal root ganglion neuronsCalcium imaging, patch-clamp electrophysiology
Cell ViabilityVarious cancer cell linesMTT assay, apoptosis assays (e.g., caspase activity)

This table highlights the absence of research in these key areas and is intended to guide future investigative efforts.

Structure Activity Relationship Sar Studies of N 4 Amino 3 Methylphenyl Propanamide Derivatives

Correlating Structural Modifications on the Anilino and Propanamide Moieties with Biological Activity

Systematic structural modifications of the N-phenylpropanamide scaffold have provided critical insights into the determinants of biological activity. Research has focused on altering both the propanamide portion (referred to as the B-region) and the N-substituent attached to the propanamide amide group (the C-region). researchgate.net

Modifications to the propanamide moiety have explored the impact of substitutions at the alpha-carbon. For instance, the introduction of dimethyl or cyclopropyl (B3062369) groups in place of the single alpha-methyl group has been investigated. Generally, these larger, disubstituted analogs at the alpha-position resulted in a significant decrease in receptor binding affinity and antagonistic activity compared to the corresponding α-methyl propanamide derivatives. researchgate.net This suggests that the stereochemistry and size of the substituent at this position are critical for optimal interaction with the biological target. researchgate.net

Another strategy involved creating "reverse amides," where the orientation of the amide bond is flipped. These modifications also led to a notable reduction in activity, indicating the importance of the specific hydrogen bonding pattern and geometry of the original propanamide linkage for effective molecular recognition. researchgate.net

The C-region, which is the substituent on the nitrogen of the propanamide, has also been a key area of investigation. Starting with a lead compound bearing an N-(4-tert-butylbenzyl) group, various analogs were synthesized to probe the effects of altering this part of the molecule. Replacing the tert-butyl group with other substituents like halogens (chloro, bromo, iodo) or exploring different aryl alkyl and diaryl alkyl groups has shown that this region significantly influences potency. For example, while halogenated analogs showed improved activity with increasing halogen size, they did not surpass the potency of the parent tert-butyl compound. researchgate.net More complex modifications, such as introducing diphenylpropenyl groups, yielded compounds with potent antagonism, highlighting the importance of this region for receptor interaction. researchgate.net

Compound Modification (Relative to Lead Compound)Target MoietyObserved Biological Activity
α,α-dimethyl substitutionPropanamideDecreased binding affinity and antagonism researchgate.net
α-cyclopropyl substitutionPropanamideDecreased binding affinity and antagonism researchgate.net
Reverse AmidePropanamideReduced receptor activity researchgate.net
Replacement of 4-tert-butylbenzyl with 4-iodobenzylN-substituent (C-region)Less potent than parent compound researchgate.net
Replacement of 4-tert-butylbenzyl with (4,4'-dimethyl)diphenylpropenylN-substituent (C-region)Potent antagonism comparable to lead compound researchgate.net
Lead Compound: N-(4-tert-butylbenzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide

Stereochemical Influence on Potency and Selectivity

The stereochemistry of N-phenylpropanamide derivatives, particularly at the alpha-carbon of the propanamide moiety, plays a profound role in determining their biological potency and selectivity. Studies on chiral analogs have demonstrated a clear stereospecific preference for one enantiomer over the other. researchgate.net

In a key series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide antagonists, the biological activity was found to be highly dependent on the configuration at the chiral center. The (S)-enantiomer was identified as the eutomer (the more active isomer), exhibiting significantly greater potency than both the racemate and the (R)-enantiomer. Specifically, the (S)-isomer was approximately twofold more potent than the racemic mixture, while the (R)-isomer (the distomer) was 30- to 40-fold weaker. researchgate.net This marked difference in activity underscores a highly specific stereochemical requirement for the ligand to bind effectively to its receptor. Such a high degree of enantioselectivity suggests a precise three-point interaction with the target, where the specific spatial arrangement of key functional groups is essential for high-affinity binding and subsequent biological response. researchgate.net The dramatic loss of activity with the (R)-isomer indicates that its stereochemistry likely introduces steric hindrance or prevents the molecule from adopting the optimal conformation required for receptor engagement. researchgate.net

StereoisomerRelative Potency
(S)-Isomer~2 times more potent than racemate researchgate.net
Racemate (S/R mixture)Baseline
(R)-Isomer30- to 40-fold less potent than racemate researchgate.net

Identification of Key Pharmacophoric Elements and Ligand Design Principles

Based on extensive SAR studies, a pharmacophore model for this class of compounds can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

The key pharmacophoric elements for N-phenylpropanamide derivatives include:

The Substituted Phenyl Ring (Anilino Moiety): This aromatic ring serves as a crucial anchor. Substituents on this ring, such as the amino and methyl groups in the parent compound, are critical for modulating electronic and steric properties that influence binding.

The Propanamide Linkage: The amide group (-CONH-) is a vital feature, likely participating in key hydrogen bond interactions with the receptor. Docking studies of related analogs have identified crucial hydrogen bonds between the ligand and the receptor, contributing to its potency. researchgate.net The specific orientation of the N-H and C=O groups is important, as demonstrated by the poor activity of reverse amide analogs. researchgate.net

The Chiral Center: The alpha-methyl group on the propanamide chain creates a stereocenter. As established, the (S)-configuration is strongly preferred, indicating that this group fits into a specific hydrophobic pocket within the receptor binding site, contributing to the stereospecificity of the interaction. researchgate.net

The N-substituent (C-region): A large, often lipophilic, group attached to the amide nitrogen is essential for high potency. This group is believed to occupy a large hydrophobic region of the binding pocket, and its size, shape, and flexibility are key determinants of affinity.

These elements form the basis for ligand design principles. To create more effective molecules, new designs should retain the core propanamide scaffold with the correct (S)-stereochemistry. Modifications should focus on optimizing substituents on the anilino ring and exploring diverse, sterically appropriate groups on the amide nitrogen to enhance interactions with the target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of N-(4-Amino-3-methylphenyl)propanamide, QSAR models can serve as powerful predictive tools to guide the design of new analogs with improved potency and to prioritize synthetic efforts.

The development of a QSAR model for this class of compounds would follow several key steps. First, a dataset of synthesized analogs with their corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Steric descriptors: Related to the volume and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which describes the molecule's lipophilicity.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the biological activity. For more complex, non-linear relationships, machine learning algorithms may be employed. nih.gov

Advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even deeper insights. nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules in their 3D space, generating contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, is favorable or unfavorable for activity. mdpi.com Such models can offer a detailed rationale for the observed SAR and provide intuitive guidance for designing new, more potent molecules by modifying specific regions of the chemical structure. The resulting validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, accelerating the drug discovery process.

Analytical Method Development and Validation for Research Applications of N 4 Amino 3 Methylphenyl Propanamide

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for assessing the purity and impurity profile of N-(4-Amino-3-methylphenyl)propanamide. The choice of technique is dictated by the specific analytical goal, whether it is routine purity checks, high-throughput screening, or in-depth structural elucidation of unknown related substances.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Developing a suitable reversed-phase HPLC (RP-HPLC) method is critical for routine purity analysis.

Method development involves a systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. wu.ac.th These parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C8 or C18 column is typically suitable for a molecule with the polarity of this compound. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution within a reasonable timeframe. wu.ac.th

Optimization aims to achieve a balance between resolution, analysis time, and sensitivity. The UV detection wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity. For this compound, this would likely be in the range of 240-270 nm, characteristic of substituted aniline (B41778) chromophores.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

| Gradient Program | See Table 2 |

Table 2: Example Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 40 60
25.0 5 95
30.0 5 95
30.1 95 5

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures. This results in a dramatic increase in separation efficiency, resolution, and speed. For the analysis of this compound, converting an HPLC method to a UHPLC method can reduce analysis times from over 30 minutes to under 5 minutes without sacrificing, and often improving, the quality of the separation.

The enhanced resolution of UHPLC is particularly advantageous for impurity profiling, allowing for the separation of closely eluting or co-eluting impurities that might be missed with standard HPLC. This higher peak capacity provides greater confidence in the purity assessment of the active substance. The combination of UHPLC with a photodiode array (PDA) or UV detector allows for both quantification and preliminary identification of impurities based on their UV spectra.

While UV detection is excellent for quantification, it lacks specificity. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the powerful separation capabilities of LC with the mass-resolving power of a mass spectrometer, providing a highly specific and sensitive analytical tool.

For this compound, LC-MS is invaluable for confirming the identity of the main peak by matching its mass-to-charge ratio (m/z) with the compound's theoretical molecular weight. Furthermore, it is the definitive technique for assessing peak purity. By examining the mass spectra across an entire chromatographic peak, one can determine if the peak represents a single component or if it contains co-eluting impurities. chromatographyonline.com Consistent mass spectra across the peak front, apex, and tail provide strong evidence of its homogeneity. chromatographyonline.com

In forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, LC-MS is essential for identifying the resulting degradants. By determining the exact mass of these new peaks, researchers can propose chemical structures for the degradation products, providing critical insights into the compound's stability pathways.

Table 3: Hypothetical Degradants of this compound and their Expected m/z [M+H]⁺

Proposed Degradant Structure Expected m/z [M+H]⁺
N-(4-Amino-3-methylphenyl)acetamide Hydrolysis of propanamide to acetamide 165.10
4-Amino-3-methylaniline Hydrolysis of the amide bond 123.09

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Organic Compounds in Enzymatic Assays

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for analyzing volatile organic compounds (VOCs) that may be substrates, products, or byproducts in enzymatic assays involving the compound. thermofisher.com For example, if an enzyme metabolizes this compound, it might release a small, volatile molecule.

The analysis typically involves a sample preparation technique designed to isolate VOCs from the aqueous assay matrix. Headspace solid-phase microextraction (HS-SPME) is a common and effective method where a coated fiber is exposed to the vapor phase above the sample, adsorbing the volatile analytes. scispace.com The fiber is then transferred to the hot GC inlet, where the analytes are desorbed onto the GC column for separation. The separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. nih.gov The mass spectrometer then detects and identifies the separated compounds based on their unique mass fragmentation patterns. researchgate.net

This technique allows for the sensitive and selective monitoring of enzymatic reaction progress by quantifying the formation of volatile products over time, providing valuable data on enzyme kinetics and mechanism.

Development of Robust Method Validation Protocols for Reproducibility and Accuracy in Research Settings

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is the process of demonstrating that an analytical procedure is accurate, precise, reproducible, and robust. For research applications, a fit-for-purpose validation is often sufficient, focusing on the most relevant parameters.

A robust validation protocol for an HPLC or UHPLC method for this compound would typically include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (r²) of >0.999 is typically desired. wu.ac.th

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. wu.ac.th

Table 4: Typical Validation Parameters and Acceptance Criteria for a Research HPLC Method

Validation Parameter Measurement Typical Acceptance Criterion
Specificity Resolution of analyte from all other peaks Resolution (Rs) > 2.0
Linearity Correlation Coefficient (r²) of calibration curve r² ≥ 0.999
Accuracy Percent Recovery 98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio S/N ≥ 10

| Robustness | System suitability parameters remain within limits | All parameters meet system suitability requirements |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(4-Amino-3-methylphenyl)propanamide, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : Synthesis typically involves coupling 4-amino-3-methylaniline with propionic acid derivatives (e.g., propionyl chloride) under reflux in anhydrous solvents like dichloromethane. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using catalysts such as DMAP (4-dimethylaminopyridine) to enhance amide bond formation. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) minimizes by-products like unreacted aniline or acylated impurities. Confirm purity via HPLC or TLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the substituted phenyl group) and methyl groups (δ 1.2–1.5 ppm for the propanamide CH₃; δ 2.2 ppm for the 3-methyl substituent). The NH₂ group may appear as a broad singlet (δ ~5.0 ppm) but can be suppressed in D₂O exchange.
  • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm, aromatic carbons (110–150 ppm), and aliphatic carbons (10–40 ppm).
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch). Cross-validate with databases like NIST Chemistry WebBook for reference spectra .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313, H333) .
  • Ventilation : Use fume hoods to avoid inhalation (H333) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes (P305+P351+P338) .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. Use SHELXT for structure solution (direct methods) and SHELXL for refinement, adjusting parameters like ADPs (anisotropic displacement parameters) for heavy atoms. Address disorder in the methyl or amino groups via PART instructions. Validate with R-factor convergence (<5%) and check for twinning using PLATON’s TWINABS .

Q. What strategies are effective in analyzing hydrogen-bonding networks in the crystal lattice of this compound, and how do these interactions influence its physicochemical properties?

  • Methodological Answer : Perform graph set analysis (Etter’s formalism) using Mercury software to categorize hydrogen bonds (e.g., N-H···O=C amide interactions). Calculate interaction energies with DFT (e.g., B3LYP/6-31G*) to quantify stability. Strong intermolecular H-bonding increases melting point and reduces solubility in apolar solvents. Compare with analogs lacking substituents (e.g., N-(4-aminophenyl)propanamide) to assess steric effects from the 3-methyl group .

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallographic) for the electronic structure of this compound?

  • Methodological Answer : Optimize DFT calculations (Gaussian09, ωB97XD/cc-pVTZ) with implicit solvent models (e.g., SMD) to match experimental dielectric environments. Compare calculated bond lengths/angles with crystallographic data (e.g., C=O bond: 1.23 Å calc. vs. 1.22 Å expt.). Adjust basis sets (e.g., 6-311++G**) for electron-deficient aromatic systems. Use Hirshfeld surface analysis to validate intermolecular interactions .

Q. What in vitro bioactivity assays are suitable for evaluating the pharmacological potential of this compound derivatives, considering structural analogs like GPR183-targeting compounds?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., ³H-7α,25-OHC for GPR183 ).
  • Cell Viability : MTT assay on HEK293 cells transfected with GPR183 to assess cytotoxicity.
  • Dose-Response Curves : IC₅₀ determination using logistic regression (GraphPad Prism). Include positive controls (e.g., 3-(3,4-difluorophenyl)-N-[3-fluoro-5-(morpholin-4-yl)phenyl]propanamide ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.